2-Butyl-1,3-benzothiazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-1,3-benzothiazol-7-ol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
The synthesis of 2-Butyl-1,3-benzothiazol-7-ol can be achieved through several methods. One common method involves the condensation of 2-aminothiophenol with butyl aldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring . Another method involves the cyclization of N-(2-halophenyl)thioamides in the presence of a base . Industrial production methods often utilize green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
2-Butyl-1,3-benzothiazol-7-ol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Butyl-1,3-benzothiazol-7-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Butyl-1,3-benzothiazol-7-ol involves its interaction with specific molecular targets. For example, it can inhibit quorum sensing in bacteria, which is a communication mechanism used by bacteria to coordinate their behavior . This inhibition can prevent biofilm formation and reduce bacterial virulence . The compound may also interact with enzymes and receptors in biological systems, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Butyl-1,3-benzothiazol-7-ol can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
6-Nitrobenzothiazole: Exhibits significant antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
163299-24-9 |
---|---|
Molekularformel |
C11H13NOS |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
2-butyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H13NOS/c1-2-3-7-10-12-8-5-4-6-9(13)11(8)14-10/h4-6,13H,2-3,7H2,1H3 |
InChI-Schlüssel |
HVCPLUZHUIOHCB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(S1)C(=CC=C2)O |
Kanonische SMILES |
CCCCC1=NC2=C(S1)C(=CC=C2)O |
Synonyme |
7-Benzothiazolol,2-butyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.